molecular formula C9H7N3O4 B12066300 Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1083196-32-0

Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12066300
CAS No.: 1083196-32-0
M. Wt: 221.17 g/mol
InChI Key: TYYAFXWRCBCFMK-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a nitro group at the 6-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The nitro group is then introduced via nitration reactions, and the methyl ester group is added through esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrolopyridine compounds .

Scientific Research Applications

Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrrolo[3,2-b]pyridine core can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • 6-Methyl-2-pyridinol

Uniqueness

Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in medicinal chemistry and materials science, where such properties are advantageous .

Properties

IUPAC Name

methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-3-6-7(11-8)2-5(4-10-6)12(14)15/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYAFXWRCBCFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669927
Record name Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-32-0
Record name Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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